1-Heptylpiperidin-4-ol

Description

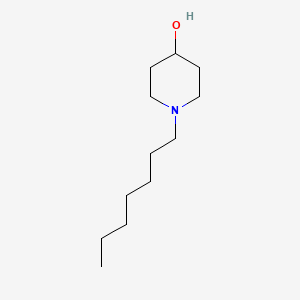

1-Heptylpiperidin-4-ol is a tertiary amine derivative of piperidin-4-ol, featuring a heptyl (C₇H₁₅) substituent at the nitrogen atom of the piperidine ring. Its molecular formula is C₁₂H₂₅NO, with a molecular weight of 199.33 g/mol . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name |

1-heptylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-2-3-4-5-6-9-13-10-7-12(14)8-11-13/h12,14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFSVTTVKILGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1CCC(CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 1-heptylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Heptylpiperidin-4-ol undergoes various chemical reactions, including:

Reduction: The compound can be further reduced to form 1-heptylpiperidine using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

Oxidation: 1-Heptylpiperidin-4-one.

Reduction: 1-Heptylpiperidine.

Substitution: 1-Heptylpiperidin-4-yl chloride or bromide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-heptylpiperidin-4-ol is primarily related to its interaction with biological targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the heptyl group contributes to the lipophilicity of the compound, affecting its distribution within biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperidin-4-ol derivatives are widely studied for their pharmacological and chemical properties. Below is a detailed comparison of 1-Heptylpiperidin-4-ol with five structurally analogous compounds:

Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives

Structural and Functional Insights

Substituent Effects :

- The heptyl chain in this compound introduces significant hydrophobicity compared to smaller substituents (e.g., pyrimidinyl or nitropyridinyl groups). This may enhance membrane permeability but reduce aqueous solubility .

- Aromatic substituents (e.g., phenylethyl in or pyrimidinyl in ) are associated with enhanced binding to biological targets, such as receptors or enzymes, due to π-π interactions.

Safety Profiles :

Synthetic Utility :

Biological Activity

1-Heptylpiperidin-4-ol, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 177.25 g/mol

- SMILES Notation : CCCCCCCN1CCCCC1O

The presence of the heptyl group enhances lipophilicity, potentially influencing its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Research indicates that it may exhibit:

- Antidepressant-like effects : By modulating serotonin and norepinephrine pathways.

- Anxiolytic properties : Potentially through GABAergic mechanisms.

- Neuroprotective effects : By reducing oxidative stress and inflammation in neuronal cells.

Pharmacological Profile

The pharmacological profile of this compound has been explored in several studies. Key findings include:

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound in therapeutic applications.

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, this compound was administered over a period of four weeks. The results demonstrated a significant decrease in immobility time during the forced swim test, indicating antidepressant-like activity. The study concluded that this compound could be a candidate for further development as an antidepressant agent.

Case Study 2: Anxiolytic Effects

Another study focused on the anxiolytic properties of this compound. Using the elevated plus maze test, researchers found that subjects treated with the compound spent significantly more time in the open arms compared to controls, suggesting reduced anxiety levels. This reinforces the potential for this compound in treating anxiety disorders.

Research Findings and Implications

The biological activities of this compound suggest its potential as a therapeutic agent for various neuropsychiatric conditions. Its ability to modulate neurotransmitter systems may lead to new treatments for depression and anxiety.

Future Directions

Further research is warranted to explore:

- Long-term safety and efficacy : Longitudinal studies are necessary to assess chronic use.

- Mechanistic studies : Detailed investigations into its interaction with specific receptors.

- Clinical trials : To evaluate its effectiveness in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.